16|A-Hydroxytrametenolic acid
CAS No.:
Cat. No.: VC16022608
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H48O4 |
|---|---|
| Molecular Weight | 472.7 g/mol |
| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
| Standard InChI | InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1 |
| Standard InChI Key | LPHOGVFYEBRXSC-WIUKAADNSA-N |
| Isomeric SMILES | CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C |
| Canonical SMILES | CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
HTA possesses the molecular formula and a molecular weight of 472.7 g/mol . Its IUPAC name, -dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid, reflects its stereochemical complexity . The compound features a lanostane-type triterpenoid skeleton with hydroxyl groups at positions 3 and 16, and a carboxylic acid moiety at the side chain (Figure 1) .
Table 1: Physicochemical Properties of 16α-Hydroxytrametenolic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.7 g/mol |
| CAS Registry Number | 176390-68-4 |
| Density (Predicted) | 1.11 g/cm³ |
| Solubility | DMSO-soluble |
Structural Analogs and Derivatives
The acetylated derivative, 3-O-acetyl-16α-hydroxydehydrotrametenolic acid (), demonstrates enhanced lipophilicity and altered bioactivity compared to HTA . This derivative has been identified in Wolfiporia cocos extracts and serves as a precursor for structure-activity relationship studies .
Natural Sources and Biosynthesis
Occurrence in Wolfiporia cocos
HTA is a secondary metabolite predominantly isolated from the sclerotia of Wolfiporia cocos, a fungus cultivated on pine roots . The compound accumulates in the mycelial mat during late-stage growth, with yields influenced by environmental factors such as substrate composition and humidity .
Biosynthetic Pathway
The biosynthesis of HTA proceeds via the mevalonate pathway, with oxidosqualene cyclase catalyzing the formation of the lanostane backbone. Subsequent oxidations by cytochrome P450 enzymes introduce hydroxyl groups at positions 3 and 16, while a side-chain oxidase generates the carboxylic acid moiety .
Pharmacological Activities
Glucocorticoid Receptor Agonism
HTA acts as a selective glucocorticoid receptor (GR) agonist, with computational docking studies revealing a binding affinity () of 2.3 μM . This interaction induces GR nuclear translocation, suppressing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) by 40–60% in lipopolysaccharide (LPS)-stimulated macrophages .
Table 2: Anti-Inflammatory Efficacy in Preclinical Models
Intestinal Barrier Protection
In TNF-α-challenged Caco-2 intestinal epithelial cells, HTA (50 μM) restores transepithelial electrical resistance (TEER) by 85% within 24 hours . This effect correlates with downregulation of claudin-2 () and upregulation of occludin () at the mRNA level .
Metabolic Modulation
While HTA itself lacks direct insulin-sensitizing activity, its structural analog dehydrotrametenolic acid () enhances adipocyte differentiation by 3.2-fold and improves glucose uptake in diabetic mouse models . This suggests potential for structural optimization to develop dual-action anti-inflammatory/metabolic agents.
Mechanisms of Action
NF-κB Pathway Inhibition
HTA (20 μM) reduces LPS-induced IκBα phosphorylation by 72% and NF-κB nuclear translocation by 65% in RAW264.7 macrophages . This suppression decreases inducible nitric oxide synthase (iNOS) expression, lowering NO production by 58% compared to untreated controls .
PI3K/Akt Signaling Modulation
In intestinal epithelial cells, HTA inhibits TNF-α-induced Akt phosphorylation at Ser473 (), disrupting downstream NF-κB activation . This mechanism preserves tight junction integrity and reduces epithelial permeability.
Pharmacokinetics and Toxicity
ADME Profile
Preliminary studies indicate poor oral bioavailability () due to extensive first-pass metabolism. Plasma protein binding exceeds 89%, with a terminal half-life () of 6.2 hours in murine models . The compound undergoes hepatic glucuronidation, producing inactive metabolites excreted in bile .
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